molecular formula C8H11N3O8 B12330438 Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, monohydrate

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, monohydrate

Cat. No.: B12330438
M. Wt: 277.19 g/mol
InChI Key: CWWBPSPAEVEVST-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, monohydrate (CAS: 207854-99-7), also termed Uramil-N,N-diacetic Acid Monohydrate (CAS: 13055-06-6), is a heterocyclic compound with the molecular formula C₈H₁₁N₃O₈ and a molecular weight of 277.19 g/mol . Its structure comprises a hexahydro-2,4,6-trioxo-5-pyrimidinyl core linked to two carboxymethyl groups via a glycine backbone, with one water molecule of hydration .

Properties

Molecular Formula

C8H11N3O8

Molecular Weight

277.19 g/mol

IUPAC Name

2-[carboxymethyl-(2,4,6-trioxo-1,3-diazinan-5-yl)amino]acetic acid;hydrate

InChI

InChI=1S/C8H9N3O7.H2O/c12-3(13)1-11(2-4(14)15)5-6(16)9-8(18)10-7(5)17;/h5H,1-2H2,(H,12,13)(H,14,15)(H2,9,10,16,17,18);1H2

InChI Key

CWWBPSPAEVEVST-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(CC(=O)O)C1C(=O)NC(=O)NC1=O.O

Origin of Product

United States

Biological Activity

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, commonly referred to as Uramil-N,N-diacetic acid, is a compound with a complex structure that combines features of glycine and barbituric acid. This article explores its biological activity and potential applications in medicinal chemistry and beyond.

  • Molecular Formula : C₈H₉N₃O₇
  • Molecular Weight : 259.17 g/mol
  • CAS Number : 13055-06-6
  • LogP : -2.29

Synthesis

The synthesis of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- typically involves the condensation of barbituric acid with glycine under controlled conditions. This process introduces carboxymethyl groups into the structure, enhancing its chelating properties and biological activity .

Chelating Properties

The compound exhibits notable chelating abilities, allowing it to form complexes with various metal ions. This property is significant in coordination chemistry and may have implications in drug delivery systems and metal ion regulation in biological systems.

Therapeutic Potential

Glycine itself is known for its diverse biological roles, including:

  • Neurotransmitter Activity : Acts as an inhibitory neurotransmitter in the central nervous system.
  • Anti-inflammatory Effects : Modulates immune responses and reduces inflammation.
  • Cytoprotective Properties : Protects cells from damage due to oxidative stress.

Given its structural similarities to glycine, Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- may exhibit similar therapeutic potentials. Research indicates that compounds like this could influence conditions related to metabolic syndrome and cardiovascular diseases through modulation of inflammation and oxidative stress .

Study on NMDA Receptors

A study highlighted the interaction of glycine derivatives with NMDA receptors, suggesting that they can modulate receptor activity through their binding sites. This dual modulation could lead to therapeutic applications in neurological disorders .

In Vivo Studies

In vivo experiments have shown that glycine derivatives can improve sleep quality and metabolic regulation. These findings suggest potential applications in treating sleep disorders and metabolic dysfunctions .

Comparative Analysis

To better understand the uniqueness of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- compared to other similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
GlycineC₂H₅NO₂Simple amino acid; fundamental role in protein synthesis.
Barbituric AcidC₄H₄N₂O₃Historical use as sedatives; contains a similar pyrimidine structure.
UramilC₄H₄N₂O₃Parent compound; lacks carboxymethyl groups but shares structural framework.
Glycine N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl) C₈H₉N₃O₇ Combines amino acid properties with chelating abilities; potential for diverse therapeutic applications.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₈H₉N₃O₇
  • Molecular Weight : 259.17 g/mol
  • Structure : The compound features a hexahydro-2,4,6-trioxo-5-pyrimidinyl moiety, contributing to its chelating properties.

Medicinal Chemistry

Glycine derivatives are known for their biological activities. Research indicates that Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- may exhibit similar therapeutic potentials due to its structural similarities with glycine:

  • Cytoprotection : The compound has shown potential in protecting cells from ischemia-reperfusion injury. Glycine itself is recognized for its ability to inhibit plasma membrane pore formation and oxidative stress during reoxygenation processes .
  • Anti-inflammatory Effects : Studies suggest that glycine and its derivatives can modulate inflammation and oxidative stress, potentially influencing conditions related to metabolic syndrome and cardiovascular diseases .

Coordination Chemistry

The chelating properties of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- allow it to form stable complexes with various metal ions:

  • Metal Ion Complexation : The compound can coordinate with lanthanides and transition metals, which may have applications in catalysis and materials science .

Case Study 1: Cytoprotection in Ischemia-Reperfusion Injury

A series of experiments demonstrated that glycine significantly reduces injury in isolated renal proximal tubules subjected to hypoxia and reoxygenation. In these studies:

  • Concentrations of glycine at 1 mM were effective in diminishing injury caused by hypoxia .
  • In a pig lung transplantation model, the addition of glycine to preservation solutions reduced lung injury upon reperfusion .

Case Study 2: Chelation Properties

Research has explored the ability of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- to form complexes with metal ions:

  • Studies have shown that this compound can effectively bind with transition metals such as copper and iron, leading to potential applications in drug delivery systems and as a therapeutic agent for metal toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, monohydrate C₈H₁₁N₃O₈ 277.19 Trioxopyrimidinyl, carboxymethyl, glycine 207854-99-7
1,2,3,4-Tetrahydro-6-(5-methylfuran-2-yl)-4-oxo-2-thioxopyrimidine-5-carbonitrile C₂₀H₁₄N₄O₃S 390.36 Thioxo, oxo, nitrile, furan Not specified
Glycine, N-[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)carbonyl] C₈H₉N₃O₅ 227.18 Dioxopyrimidinyl, carbonyl 3346-70-1
Glycodeoxycholic Acid Monohydrate C₂₆H₄₃NO₅·H₂O 467.64 Steroid core, hydroxyl, carboxylic acid 360-65-6
Daprodustat (GSK1278863) C₁₉H₂₅N₃O₆ 391.42 Trioxohexahydropyrimidine, cyclohexyl, glycine 960539-70-2
Key Observations:
  • The trioxopyrimidinyl group in the target compound distinguishes it from analogs like Daprodustat , which features a trioxohexahydropyrimidine core but with bulky cyclohexyl substituents enhancing its pharmacological activity as a hypoxia-inducible factor prolyl hydroxylase inhibitor .
  • Unlike Glycodeoxycholic Acid Monohydrate—a bile acid derivative with a steroid backbone—the target compound lacks hydrophobic regions, limiting its biological membrane interactions .
  • The nitrile group in the furan-substituted pyrimidine (Compound 8, ) introduces reactivity absent in the target compound, suggesting divergent synthetic applications.

Physical Properties and Stability

Property Target Compound Glycodeoxycholic Acid Monohydrate Daprodustat
Density N/A 1.162 g/cm³ N/A
Boiling Point N/A 655.6°C N/A
Purity >98.0% Not specified >98%
Hydration Monohydrate Monohydrate Anhydrous
Key Observations:
  • The target compound and Glycodeoxycholic Acid Monohydrate share hydration, which may stabilize their crystalline structures .
  • Limited data on the target’s density and boiling point hinder direct comparisons, though its high purity (>98%) aligns with pharmaceutical-grade analogs like Daprodustat .

Preparation Methods

Condensation of Barbituric Acid with Glycine Derivatives

Procedure :

  • Step 1 : Barbituric acid is synthesized via condensation of urea and malonic acid derivatives in the presence of phosphorus oxychloride (POCl₃) or sodium ethoxide.
  • Step 2 : The hexahydro-2,4,6-trioxopyrimidinyl moiety is functionalized with glycine using tert-butoxycarbonyl (Boc) protective groups to prevent side reactions.
  • Step 3 : Carboxymethylation is achieved via nucleophilic substitution with chloroacetic acid under basic conditions (e.g., diazabicycloundecene, DBU).
    Conditions :
  • Temperature: 60–80°C under inert atmosphere (N₂/Ar).
  • Purification: Column chromatography with ethyl acetate/methanol gradients (yield: >60%).

Key Data :

Parameter Value
Reaction Time 6–8 hours
Catalyst DBU
Purity (HPLC) >98%

Halogenated Acid Method with Ionic Membrane Separation

Procedure :

  • Step 1 : Monochloroacetic acid reacts with ammonia in the presence of urotropine (hexamethylenetetramine) as a catalyst.
  • Step 2 : The intermediate is treated with an organic amine (e.g., ethylenediamine) as an acid-binding agent.
  • Step 3 : Ionic membrane separation isolates the product from ammonium chloride impurities.
    Conditions :
  • Solvent: Methanol or ethanol.
  • pH Control: Maintained at 5.8–6.0 during separation.

Key Data :

Parameter Value
Yield 72–75%
Catalyst Recovery >90%
Purity (Post-Separation) 98.8%

Melt Transesterification with Urea Linkages

Procedure :

  • Step 1 : Glycine is reacted with N,N′-ethylene urea (EU) or barbituric acid in molten state.
  • Step 2 : Carboxymethyl groups are introduced via reaction with activated carbonates (e.g., diphenyl carbonate).
    Conditions :
  • Temperature: 150–180°C.
  • Catalyst: Zeolite HY or alkali metal bases.

Key Data :

Parameter Value
Reaction Time 2–3 hours
Molecular Weight (GPC) 2,000–5,000 Da

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Condensation 60–65 >98 Moderate High selectivity
Halogenated Acid 72–75 98.8 High Low waste generation
Melt Transesterification 50–55 95–97 Low No solvent required

Critical Process Parameters

Catalytic Systems

  • DBU : Enhances nucleophilic substitution efficiency in carboxymethylation.
  • Urotropine : Facilitates ammonia activation in halogenated acid methods.
  • Zeolite HY : Promotes cyclization in melt processes.

Purification Techniques

  • Ionic Membrane Separation : Removes NH₄Cl efficiently, achieving >98% purity.
  • Column Chromatography : Effective for isolating byproducts in small-scale synthesis.

Challenges and Solutions

  • Byproduct Formation : Iminodiacetic acid derivatives may form during carboxymethylation. Mitigated via pH control and stoichiometric precision.
  • Solvent Recovery : Low-carbon alcohols (methanol/ethanol) are recycled via distillation in industrial setups.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
  • Green Chemistry Metrics : Solvent recovery systems and catalyst reuse align with EPA guidelines.

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